molecular formula C11H19NO3 B7971387 Ethyl 2-((dimethylamino)methylene)-3-oxohexanoate

Ethyl 2-((dimethylamino)methylene)-3-oxohexanoate

Cat. No. B7971387
M. Wt: 213.27 g/mol
InChI Key: SJQPDMAJOTXKPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((dimethylamino)methylene)-3-oxohexanoate is a useful research compound. Its molecular formula is C11H19NO3 and its molecular weight is 213.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-((dimethylamino)methylene)-3-oxohexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-((dimethylamino)methylene)-3-oxohexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • An improved synthesis of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate was achieved using ethyl 2-(dimethylamino)methylene-3-oxobutanoate, leading to derivatives with good yields (Obydennov, Röschenthaler, & Sosnovskikh, 2013).

  • Ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates reacted with hydroxylamine hydrochloride to produce 5-substituted 4-isoxazolecarboxylic acids and their esters, demonstrating high yields and diverse applications (Schenone, Fossa, & Menozzi, 1991).

  • The compound has been used as a ligand for transition metal complexes and in organic synthesis, showcasing its versatility in chemical applications (Zhang, Wang, Krishnamurthy, & Senanayake, 2011).

  • It has been transformed into substituted 2-amino-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylates, highlighting its role in synthesizing complex organic compounds (Zupančič, Svete, & Stanovnik, 2009).

  • Its derivative, [2-(Dimethylamino)ethyl]-substituted cyclopentadienyltitanium complexes, have been synthesized and utilized in polymerization catalysis, indicating its utility in materials science (Flores, Chien, & Rausch, 1996).

  • Racemic 2-[1-(dimethylamino)ethyl]ferrocenylphosphinic acid, a related compound, has been tested as an organocatalyst in Michael and Friedel—Crafts reactions, revealing its catalytic potential (Shekurov, Gilmanova, Zagidullin, & Miluykov, 2021).

  • Amphiphilic random, gradient, and block copolymers of 2-(dimethylamino)ethyl methacrylate have been synthesized, illustrating its application in the field of polymer chemistry (Lee, Russell, & Matyjaszewski, 2003).

  • Novel 4-(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino derivatives were synthesized from 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione, demonstrating its role in creating biologically active compounds with antimicrobial properties (Ghorab, Soliman, Alsaid, & Askar, 2017).

  • Aminotroponate zinc complexes synthesized from related compounds have been used as catalysts in hydroamination reactions, further highlighting its utility in synthetic chemistry (Meyer, Löhnwitz, Zulys, Roesky, Dochnahl, & Blechert, 2006).

  • The reaction of cyclohexanone, acetophenone, and 4-(dimethylamino)benzaldehyde with allylamine, using ethyl 2-((dimethylamino)methylene)-3-oxohexanoate derivatives, was studied, indicating its role in organic synthesis reactions (Link, 2002).

properties

IUPAC Name

ethyl 2-(dimethylaminomethylidene)-3-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-5-7-10(13)9(8-12(3)4)11(14)15-6-2/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQPDMAJOTXKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C(=CN(C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((dimethylamino)methylene)-3-oxohexanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-((dimethylamino)methylene)-3-oxohexanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-((dimethylamino)methylene)-3-oxohexanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-((dimethylamino)methylene)-3-oxohexanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-((dimethylamino)methylene)-3-oxohexanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-((dimethylamino)methylene)-3-oxohexanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-((dimethylamino)methylene)-3-oxohexanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.